N-[(Adamantan-1-YL)methyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide
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Overview
Description
N-[(Adamantan-1-YL)methyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of adamantane, fluorophenyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Adamantan-1-YL)methyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide typically involves multiple steps. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper (II) acetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-resolution liquid chromatography–mass spectrometry and crystal X-ray diffraction are employed to analyze and confirm the structure of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
N-[(Adamantan-1-YL)methyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like iodine.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like arylboronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, hydrogen gas for reduction, and arylboronic acids for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the compound may yield various oxidized derivatives, while substitution reactions may produce aryl-substituted derivatives.
Scientific Research Applications
N-[(Adamantan-1-YL)methyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(Adamantan-1-YL)methyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide and N-(adamantan-1-yl)-1-benzylpiperidin-4-amine .
Uniqueness
What sets N-[(Adamantan-1-YL)methyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the adamantane moiety provides high thermal stability, while the fluorophenyl and pyrimidinyl groups contribute to its reactivity and potential therapeutic effects.
Properties
Molecular Formula |
C24H25F4N3OS |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H25F4N3OS/c25-18-3-1-17(2-4-18)19-8-20(24(26,27)28)31-22(30-19)33-12-21(32)29-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h1-4,8,14-16H,5-7,9-13H2,(H,29,32) |
InChI Key |
CSMDTVNCSSSZLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CSC4=NC(=CC(=N4)C(F)(F)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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